![molecular formula C9H12NO6P B12624863 {[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid CAS No. 917887-00-4](/img/structure/B12624863.png)
{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid is a complex organic compound that features a phosphonic acid group attached to a phenyl ring This compound is notable for its unique structure, which includes both hydroxyl and nitromethyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid typically involves multiple steps. One common method starts with the nitration of a methyl-substituted phenol to introduce the nitromethyl group. This is followed by the introduction of the phosphonic acid group through a reaction with a suitable phosphonating agent under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and phosphonation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitromethyl group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitromethyl group produces an amine derivative.
Aplicaciones Científicas De Investigación
{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which {[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid exerts its effects is largely dependent on its interaction with molecular targets. The hydroxyl and nitromethyl groups can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The phosphonic acid group can chelate metal ions, affecting metalloproteins and other metal-dependent processes.
Comparación Con Compuestos Similares
Similar Compounds
{[2-Hydroxy-5-methylphenyl]methyl}phosphonic acid: Lacks the nitromethyl group, resulting in different reactivity and applications.
{[2-Hydroxy-3-(nitromethyl)phenyl]methyl}phosphonic acid: Similar structure but with different positioning of the nitromethyl group, affecting its chemical behavior.
Uniqueness
{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and nitromethyl groups, along with the phosphonic acid moiety, makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
917887-00-4 |
|---|---|
Fórmula molecular |
C9H12NO6P |
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
[2-hydroxy-5-methyl-3-(nitromethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C9H12NO6P/c1-6-2-7(4-10(12)13)9(11)8(3-6)5-17(14,15)16/h2-3,11H,4-5H2,1H3,(H2,14,15,16) |
Clave InChI |
MYHALDZRDHBIIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CP(=O)(O)O)O)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
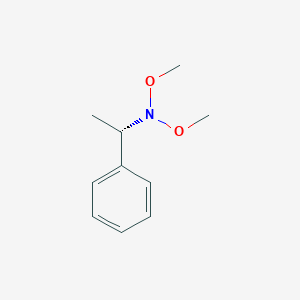
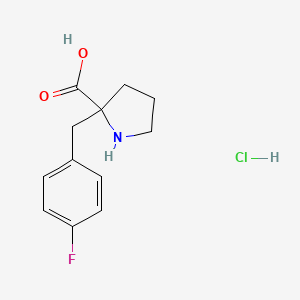
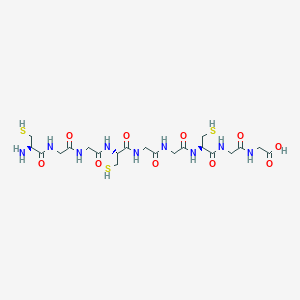
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
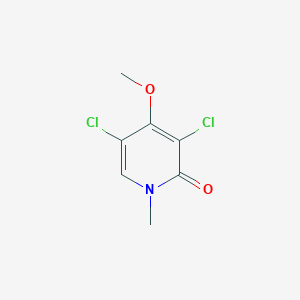

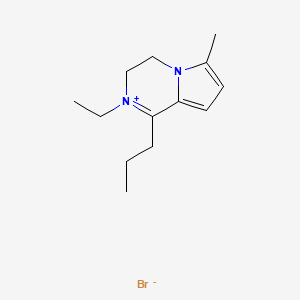
![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
